1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core with a carboxylic acid esterified with a tert-butyl group, and substitutions at the 5 and 4 positions with bromo and cyano groups, respectively.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form the corresponding azide derivative.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of tumor growth .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-chloro-4-cyano-, 1,1-dimethylethyl ester: Similar structure but with a chlorine substitution instead of bromine.
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester: Similar structure but with a methyl group instead of a cyano group.
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Properties
Molecular Formula |
C13H12BrN3O2 |
---|---|
Molecular Weight |
322.16 g/mol |
IUPAC Name |
tert-butyl 5-bromo-4-cyanopyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-5-4-8-9(6-15)10(14)7-16-11(8)17/h4-5,7H,1-3H3 |
InChI Key |
HEYBBQVOJLTQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C(=CN=C21)Br)C#N |
Origin of Product |
United States |
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